molecular formula C18H14ClF2NO B15166895 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-96-2

5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B15166895
CAS No.: 648896-96-2
M. Wt: 333.8 g/mol
InChI Key: KGRVGXIZSQXTNN-UHFFFAOYSA-N
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Description

5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Difluorophenyl Group:

    Attachment of the Propan-2-yl Group: The final step involves the etherification of the quinoline derivative with isopropyl alcohol under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: The chlorine atom and the difluorophenyl group can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.

Scientific Research Applications

5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It has been used as a probe to study the binding interactions with biological macromolecules such as proteins and DNA.

    Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: Another quinoline derivative with antimicrobial properties.

    7-Chloro-4-(3,5-difluorophenyl)quinoline: A structurally similar compound with potential anti-inflammatory activity.

Uniqueness

5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to the presence of both the difluorophenyl and propan-2-yl groups, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development.

Properties

CAS No.

648896-96-2

Molecular Formula

C18H14ClF2NO

Molecular Weight

333.8 g/mol

IUPAC Name

5-chloro-7-(3,5-difluorophenyl)-8-propan-2-yloxyquinoline

InChI

InChI=1S/C18H14ClF2NO/c1-10(2)23-18-15(11-6-12(20)8-13(21)7-11)9-16(19)14-4-3-5-22-17(14)18/h3-10H,1-2H3

InChI Key

KGRVGXIZSQXTNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=C(C=C1C3=CC(=CC(=C3)F)F)Cl)C=CC=N2

Origin of Product

United States

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